molecular formula C6H5N5 B13945293 1H-Pyrimido[4,5-f][1,2,4]triazepine CAS No. 748776-74-1

1H-Pyrimido[4,5-f][1,2,4]triazepine

Cat. No.: B13945293
CAS No.: 748776-74-1
M. Wt: 147.14 g/mol
InChI Key: XNNCNMKZJAXNQP-UHFFFAOYSA-N
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Description

1H-Pyrimido[4,5-f][1,2,4]triazepine is a fused, nitrogen-rich heterocyclic compound that represents a versatile scaffold in medicinal chemistry and drug discovery. This structure is of significant interest in the synthesis of novel bioactive molecules, with related triazepine and pyrimidine derivatives demonstrating a broad spectrum of pharmacological activities in scientific research . Compounds featuring the 1,2,4-triazepine nucleus have been shown to possess a wide range of therapeutic and biological effects . Furthermore, the pyrimidine moiety is a well-recognized pharmacophore in anticonvulsant, antitumor, and antihypertensive research . The fusion of these rings creates a unique chemical entity that is particularly valuable for exploring new chemotherapeutic agents . Researchers are actively investigating such structures as potential inhibitors of critical biological targets, including Janus Kinase-2 (JAK2), which is relevant in oncology research . The primary research value of this compound lies in its use as a key synthetic intermediate for constructing more complex heterocyclic systems and its potential role in the development of new pharmacological tools.

Properties

CAS No.

748776-74-1

Molecular Formula

C6H5N5

Molecular Weight

147.14 g/mol

IUPAC Name

1H-pyrimido[4,5-f][1,2,4]triazepine

InChI

InChI=1S/C6H5N5/c1-5-6(2-7-3-9-5)11-10-4-8-1/h1-4,11H

InChI Key

XNNCNMKZJAXNQP-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N1)C=NC=NN2

Origin of Product

United States

Preparation Methods

Synthesis via Reaction of 2,4,6-Triphenylpyrylium Salt with Thiocarbohydrazide

One common and well-documented method involves the reaction of 2,4,6-triphenylpyrylium salt with thiocarbohydrazide in ethanol under basic conditions (triethylamine). This reaction proceeds through intermediate formation followed by cyclization to yield the 1,2,4-triazepine ring fused to a pyrimidine system.

  • Procedure:

    • Mix 2,4,6-triphenylpyrylium salt with thiocarbohydrazide in ethanol.
    • Add triethylamine to maintain basic conditions.
    • Stir at room temperature or reflux to promote cyclization.
    • Isolate the intermediate 2-pyrazoline derivative.
    • Further cyclization in boiling ethanol with acetic acid yields the target pyrazolo[2,3-d]-1,2,4-triazepine system.
  • Yields: Intermediate 2-pyrazolines obtained in ~85% yield; cyclized triazepine products in ~89% yield.

Microwave-Assisted Synthesis of 1,2,4-Triazepines

Microwave irradiation has been employed to accelerate the synthesis of 1,2,4-triazepines from hydrazino carbothioamides and dialkyl acetylenedicarboxylates or dibenzoyl acetylene.

Microwave methods often provide higher yields (70-87%) and shorter reaction times compared to conventional heating.

Cyclization Using Hydrazine Hydrate and Piperidine Catalysis

In the synthesis of related fused triazepine derivatives, cyclization of appropriate precursors with hydrazine hydrate in ethanol with catalytic piperidine under reflux conditions has been effective.

  • This method allows formation of triazepin-5-amine derivatives with characteristic NH and NH2 groups confirmed by IR and NMR.

Condensation with Chalcones and β-Dicarbonyl Compounds

For substituted pyrimido-triazepine derivatives, condensation of key intermediates with chalcones or (dimethylamino)methylene-substituted diketones in glacial acetic acid under reflux yields the desired fused heterocycles.

  • Reflux times vary from 7 to 12 hours.
  • Crystalline solids are obtained and purified by recrystallization from DMF/ethanol.

Comparative Data Table of Key Preparation Methods

Method Starting Materials Conditions Yield (%) Notes
Reaction of 2,4,6-triphenylpyrylium salt with thiocarbohydrazide 2,4,6-triphenylpyrylium salt, thiocarbohydrazide, triethylamine Ethanol, reflux, acetic acid cyclization 85-89 Well-established; intermediate isolation possible
Microwave-assisted synthesis from hydrazino carbothioamides and dialkyl acetylenedicarboxylate Hydrazino carbothioamides, dialkyl acetylenedicarboxylate DMF, microwave irradiation, 10-20 min 70-87 Faster and higher yield than conventional reflux
Cyclization with hydrazine hydrate and piperidine catalysis Appropriate amino precursors Ethanol, reflux, catalytic piperidine Not specified Produces amino-triazepine derivatives; confirmed by IR/NMR
Condensation with chalcones or substituted diketones Intermediates and chalcones or β-diketones Glacial acetic acid, reflux 7-12 h Not specified Yields crystalline solids; purified by recrystallization

Analytical Characterization and Purification

  • Purification typically involves recrystallization from DMF/ethanol mixtures.
  • Characterization is performed using:
    • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm ring formation and substitution patterns.
    • Infrared (IR) spectroscopy to detect characteristic NH, NH2, and other functional group absorptions.
    • Mass spectrometry for molecular weight confirmation.
    • Elemental analysis to verify composition.

Summary of Research Findings

  • The reaction of pyrylium salts with thiocarbohydrazide remains a cornerstone method for constructing the 1,2,4-triazepine fused ring system.
  • Microwave-assisted synthesis offers a significant improvement in reaction time and yield for 1,2,4-triazepine derivatives.
  • Cyclization reactions using hydrazine derivatives under acidic or basic catalysis enable the formation of amino-substituted triazepines.
  • Condensation with chalcones and β-dicarbonyl compounds expands the diversity of substituted pyrimido-triazepines accessible.
  • These methods have been validated through rigorous spectroscopic and analytical techniques confirming the structure and purity of the products.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrimido[4,5-f][1,2,4]triazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms added to the ring.

    Substitution: Formation of substituted derivatives with new functional groups attached to the nitrogen atoms.

Scientific Research Applications

Scientific Research Applications of 1H-Pyrimido[4,5-f][1,2,4]triazepine

This compound is a heterocyclic compound with a unique structure that makes it valuable in chemistry, biology, medicine, and industry. Its applications stem from its distinct chemical and biological properties, making it a subject of interest in various scientific fields.

Applications Overview

AreaDescription
Chemistry Serves as a building block in synthesizing more complex heterocyclic compounds.
Biology Studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine Investigated for its potential as a therapeutic agent in treating various diseases.
Industry Utilized in developing new materials and chemical processes.

Chemistry

This compound is used as a building block to synthesize complex heterocyclic compounds. The synthetic routes involve reacting 2,4,6-triphenylpyrylium salt with thiocarbohydrazide in ethanol, with triethylamine. This yields 2-pyrazolines that cyclize in boiling ethanol with acetic acid, forming the triazepine.

The compound exhibits biological activity through several mechanisms:

  • Enzyme Inhibition: It can inhibit specific enzymes involved in various biochemical pathways.
  • Receptor Modulation: It binds to receptors, altering their activity and influencing cellular responses.
  • Antimicrobial Activity: Derivatives of this compound possess antimicrobial properties against various pathogens.

Antimicrobial Activity

Triazepine derivatives, including this compound, have shown activity against Gram-positive and Gram-negative bacteria by disrupting bacterial cell membrane integrity, leading to cell lysis.

Anticancer Properties

Research indicates that derivatives of this compound can induce apoptosis in A549 lung cancer cells without significant toxicity to normal cells. These compounds activate intrinsic apoptotic pathways and inhibit cell proliferation.

Immunomodulatory Effects

In vivo studies have demonstrated that this compound can enhance concanavalin A-induced splenocyte proliferation while suppressing lipopolysaccharide-induced TNFα production in rat models, suggesting a dual role in modulating immune responses.

Mechanism of Action

The mechanism of action of 1H-Pyrimido[4,5-f][1,2,4]triazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structural Differences

The unique fusion of pyrimidine and triazepine distinguishes 1H-Pyrimido[4,5-f][1,2,4]triazepine from related heterocycles. Below is a comparative analysis:

Table 1: Structural Comparison
Compound Name Core Structure Key Substituents Heteroatoms Biological Relevance
This compound Pyrimidine + 1,2,4-triazepine Not specified N Potential kinase/anticancer
Isoxazolo[4,5-e][1,2,4]triazepine Isoxazole + 1,2,4-triazepine Acetyl, benzoyl N, O Protein Kinase C inhibition
Pyrimido[4,5-d]pyrimidin-4(1H)-one Pyrimidine + pyrimidinone Acrylamide, morpholine N Kinase-targeted anticancer
Pyrido-thieno-pyrimido-triazepine Pyridine + thieno-pyrimidine + triazepine Amino, imino N, S Anti-infectious agents

Key Observations :

  • Sulfur in thieno-pyrimidines increases lipophilicity, favoring membrane penetration .
  • Ring Flexibility: The seven-membered triazepine ring in the target compound may offer better adaptability to enzyme active sites than rigid six-membered pyrimidinones .

Insights for 1H-Pyrimido-triazepine :

  • Likely synthesized via cyclocondensation or cyclization of pyrimidine precursors with triazepine-forming reagents.
  • Characterization would rely on 1H NMR (e.g., aromatic protons at δ 7–9 ppm) and mass spectrometry for structural confirmation .

Comparative Analysis :

  • Kinase Inhibition : Isoxazolo-triazepines’ O-heterocycle may favor polar interactions with kinase ATP-binding pockets, whereas pyrimido-triazepines’ N-heterocycles could enhance π-π stacking with aromatic residues .
  • Anticancer Potential: Pyrimido-triazepines’ nitrogen-rich structure may improve DNA intercalation or topoisomerase inhibition compared to sulfur-containing analogs .

Biological Activity

1H-Pyrimido[4,5-f][1,2,4]triazepine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The structure of this compound allows it to interact with various biological targets. Its unique nitrogen-rich framework contributes to its ability to modulate enzyme and receptor activities, which is crucial for its biological effects.

This compound exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in various biochemical pathways.
  • Receptor Modulation : It binds to receptors, altering their activity and influencing cellular responses.
  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties against various pathogens.

Biological Activity Overview

Activity Type Description
Antimicrobial Effective against bacteria and fungi; disrupts membrane integrity leading to cell death.
Anticancer Induces apoptosis in cancer cells and inhibits tumor growth.
Immunomodulatory Modulates immune responses by affecting cytokine production and splenocyte proliferation.
Neuroprotective Exhibits protective effects against neurodegenerative conditions by inhibiting necroptosis.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various triazepine derivatives, including this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism involved the disruption of the bacterial cell membrane integrity, leading to cell lysis .

Anticancer Properties

Research has demonstrated that this compound derivatives can induce apoptosis in A549 lung cancer cells without significant toxicity to normal cells. The study indicated that these compounds activate intrinsic apoptotic pathways and inhibit cell proliferation .

Immunomodulatory Effects

In vivo studies showed that this compound could enhance concanavalin A-induced splenocyte proliferation while suppressing lipopolysaccharide-induced TNFα production in rat models. This suggests a dual role in modulating immune responses .

Comparative Analysis with Similar Compounds

When compared with other heterocyclic compounds like 1H-Pyrimido[5,4-e][1,2,4]triazepine and 1H-Pyrimido[4,5-d][1,2,3]triazine, this compound shows unique biological properties due to its specific nitrogen arrangement and ring structure .

Q & A

Q. What are the common synthetic strategies for 1H-Pyrimido[4,5-f][1,2,4]triazepine derivatives?

Methodological Answer: Two primary strategies dominate:

  • Path A : Cyclization of 2-aminopyrimidines with reagents like formaldehyde (Mannich reaction) or triethylorthoacetate to form the triazepine ring .
  • Path B : Functionalization of pre-formed 1,2,4-triazepine scaffolds with pyrimidine precursors via nucleophilic substitution or cycloaddition .
    For example, 8-phenyl-6-(thiophen-2-yl)-6,7-dihydro-2H-pyrimido[2,1-c][1,2,4]triazine-3,4-dione was synthesized via a reactive pyrimidine intermediate .

Q. How are structural ambiguities resolved during characterization?

Methodological Answer: Multi-technique validation is critical:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituents and ring proton environments .
  • X-ray Crystallography : Resolves regiochemistry, as seen in imidazo[4,5-f]phenanthroline derivatives .
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
    Discrepancies between solid-state NMR and crystallographic data (e.g., packing trends) require cross-validation .

Advanced Research Questions

Q. How can researchers address contradictions between computational predictions and experimental bioactivity?

Methodological Answer:

  • Validation Workflow :
    • Perform density functional theory (DFT) calculations to optimize molecular geometries and predict HOMO-LUMO gaps (e.g., pyrido-annelated triazepines) .
    • Validate docking poses (e.g., EGFR or DNA binding) with in vitro assays (MTT, MIC) .
    • Adjust computational parameters (e.g., solvent models, force fields) to align with experimental IC₅₀ values .

Q. What strategies enhance antimicrobial or anticancer efficacy in these derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Antimicrobial : Thiourea or thioxo groups at position 2 improve activity (e.g., 4-aryl-2-thioxo derivatives showed MIC ≤ 8 µg/mL) .
    • Anticancer : Pyridine or phenyl substituents enhance DNA intercalation (e.g., benzo[e]pyrido[1,2,4]triazepine derivatives with IC₅₀ = 1.2–3.8 µM) .
  • Hybrid Pharmacophores : Merging triazole/pyrimidine motifs (e.g., furochromone hybrids) broadens bioactivity .

Q. How are spectral discrepancies managed during characterization?

Methodological Answer:

  • Case Study : In imidazo[4,5-f]phenanthroline derivatives, solid-state NMR failed to resolve packing trends observed in crystallography. Solutions include:
    • Repeating experiments under varied conditions (solvent, temperature).
    • Using dynamic nuclear polarization (DNP) NMR for enhanced sensitivity .
    • Cross-referencing with computational models (e.g., Hirshfeld surface analysis) .

Key Recommendations for Researchers

  • Prioritize multi-disciplinary validation (e.g., DFT + crystallography + bioassays) to resolve data conflicts .
  • Explore green chemistry approaches (solvent-free, catalytic) for scalable synthesis .
  • Leverage molecular hybridization to enhance bioactivity while minimizing toxicity .

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